(S)-2-Benzamidopentanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-benzamidopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-6-10(12(15)16)13-11(14)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIVHOLHABBQKU-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30551676 | |
| Record name | N-Benzoyl-L-norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121470-62-0 | |
| Record name | N-Benzoyl-L-norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of S 2 Benzamidopentanoic Acid
Functional Group Transformations of the Carboxylic Acid Moiety
The carboxylic acid group is the most reactive site on the (S)-2-Benzamidopentanoic acid molecule, readily undergoing transformations typical of carboxylates, most notably esterification and amidation.
Esterification: The conversion of the carboxylic acid to an ester is a common transformation, often employed to modify the compound's solubility or to create prodrugs. This can be achieved through several methods. For instance, N-benzoyl amino acids can be converted to their corresponding methyl esters by reaction with methanol in the presence of reagents like trimethylchlorosilane (TMSCl). scielo.org.mxscielo.org.mx Another established method is reacting the N-benzoyl amino acid with an alcohol and an acid catalyst, such as sulfuric acid.
Amide Formation: The carboxylic acid can be coupled with primary or secondary amines to form new amide derivatives. This reaction typically requires an activating agent to facilitate the formation of the amide bond, as direct reaction is often inefficient. Common coupling agents used for N-benzoyl amino acids include N,N'-Dicyclohexylcarbodiimide (DCCI), which acts as a dehydrating agent. imedpub.com In a typical procedure, equimolar amounts of an N-benzoyl amino acid and an amine (such as a sulfa drug) are dissolved in a solvent like ethyl acetate, followed by the addition of DCCI to yield the desired amide. imedpub.com
Table 1: Representative Transformations of the Carboxylic Acid Moiety
| Transformation | Reagents & Conditions | Product Type |
|---|---|---|
| Esterification | Methanol, Trimethylchlorosilane (TMSCl), Room Temperature | Methyl Ester |
| Amide Formation | Amine, N,N'-Dicyclohexylcarbodiimide (DCCI), Ethyl Acetate, Room Temperature | Substituted Amide |
Modifications and Substitutions on the Benzamide (B126) Nitrogen
The secondary amide nitrogen in this compound is less reactive than the carboxylic acid. However, under specific conditions, it can undergo reactions such as N-alkylation. The hydrogen on the amide nitrogen is acidic enough to be removed by a suitable base, allowing for subsequent alkylation. This modification can influence the molecule's conformation and hydrogen-bonding capabilities. While direct N-alkylation of simple benzamides can be challenging, methods using amide-like protecting groups (such as sulfonamides) enhance the nitrogen's acidity, facilitating deprotonation and reaction with alkylating agents. monash.edu
Chemical Modifications of the Pentanoic Acid Side Chain
The pentanoic acid side chain consists of an n-propyl group attached to the alpha-carbon. This alkyl chain is chemically inert and generally not susceptible to modification under standard laboratory conditions. Functionalization of this side chain would typically require harsh reaction conditions, such as free-radical halogenation, which often lack selectivity and are not commonly employed in the context of complex organic molecules like amino acid derivatives. Therefore, modifications to this part of the molecule are not a common strategy for derivatization.
Synthesis of Structural Analogues and Conjugates
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability, bioavailability, or receptor affinity. nih.gov The this compound scaffold can be incorporated into peptidomimetic structures where it serves as a non-natural amino acid analogue. Its n-propyl side chain mimics that of norvaline, and the benzoyl group provides a rigid, aromatic moiety that can influence binding interactions and conformational preferences. The synthesis of such peptidomimetics often involves solid-phase synthesis strategies, where this compound, with its carboxylic acid group suitably activated, is coupled to a resin-bound amino acid or peptide chain. nih.gov
Molecular hybridization involves covalently linking two or more pharmacophores to create a single hybrid molecule with a potentially synergistic or enhanced biological profile. This compound can serve as one of the building blocks in such a strategy. For example, its carboxylic acid function can be used to form an ester or amide linkage with another bioactive molecule containing a hydroxyl or amino group. A study on N-benzoyl amino acids demonstrated their conjugation with sulfa drugs via an amide bond, facilitated by DCCI, to create novel hybrid molecules with potential antimicrobial activity. imedpub.com
Table 2: Synthesis of a Hybrid Molecule via Amide Coupling
| Bioactive Scaffold 1 | Bioactive Scaffold 2 | Coupling Reagent | Linkage Type | Resulting Hybrid |
|---|---|---|---|---|
| This compound | Sulfamethoxazole | DCCI | Amide | N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-benzamidopentanamide |
A prodrug is an inactive compound that is converted into a pharmacologically active agent within the body. Derivatization of this compound, particularly at the carboxylic acid group, is a key strategy for creating prodrugs. Esterification is a common approach to enhance the lipophilicity and membrane permeability of a parent drug containing a carboxylic acid. nih.gov For example, converting the carboxylic acid of this compound into a simple alkyl ester (e.g., methyl or ethyl ester) can mask the polar carboxyl group, potentially improving its oral bioavailability. scielo.org.mx These ester prodrugs are designed to be cleaved by endogenous esterase enzymes in the body to release the active parent acid. nih.gov
Advanced Analytical Techniques for Characterization of S 2 Benzamidopentanoic Acid
Spectroscopic Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of (S)-2-Benzamidopentanoic acid is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts are influenced by the electronic environment of the protons. Protons attached to carbons adjacent to electronegative atoms like oxygen and nitrogen are deshielded and appear at a lower field (higher ppm values).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbons of the carboxylic acid and the amide are typically found at the downfield end of the spectrum (170-185 ppm). The carbons of the aromatic ring appear in the 125-150 ppm range, while the aliphatic carbons of the pentanoic acid chain resonate at higher fields.
2D NMR Spectroscopy: Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed to establish connectivity within the molecule. A ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbons. emerypharma.comsdsu.eduyoutube.com An HSQC spectrum correlates proton signals with the signals of the carbons to which they are directly attached, confirming the C-H framework of the molecule. emerypharma.comsdsu.edunih.gov
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 11.0-12.0 (broad s) | 170-185 |
| Amide (-NH) | ~8.0 (d) | - |
| Benzene Ring (Ar-H) | 7.4-7.9 (m) | 125-150 |
| α-CH | ~4.5 (m) | 50-60 |
| β-CH₂ | 1.8-2.0 (m) | 30-40 |
| γ-CH₂ | 1.3-1.5 (m) | 20-30 |
| δ-CH₃ | 0.9-1.0 (t) | 10-15 |
| Amide Carbonyl (C=O) | - | 165-175 |
Note: s = singlet, d = doublet, t = triplet, m = multiplet. Predicted values are based on typical chemical shift ranges for similar functional groups. oregonstate.edulibretexts.orglibretexts.orglibretexts.org
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformation
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are complementary and rely on the absorption or scattering of infrared radiation by molecular vibrations.
FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation corresponds to the vibrational transitions of specific bonds within the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and amide functional groups.
Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. It is particularly useful for analyzing non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum.
Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | - |
| C=O stretch | 1760-1700 | 1680-1640 | |
| Amide | N-H stretch | 3400-3200 | 3400-3200 |
| C=O stretch (Amide I) | 1680-1630 | 1680-1630 | |
| N-H bend (Amide II) | 1570-1515 | - | |
| Aromatic Ring | C=C stretch | 1600-1450 | 1600-1580 |
| C-H stretch | 3100-3000 | 3100-3000 | |
| Aliphatic Chain | C-H stretch | 3000-2850 | 3000-2850 |
Note: The presence of hydrogen bonding can cause broadening and shifts in the O-H and N-H stretching frequencies. udel.eduvscht.czucla.edulibretexts.orgnih.govrenishaw.comnih.gov
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the accurate determination of the molecular weight and elemental composition of a compound. By providing a high degree of mass accuracy, HRMS allows for the unambiguous confirmation of the molecular formula of this compound. The fragmentation pattern observed in the mass spectrum can also provide structural information. The molecular ion peak (M+) would correspond to the exact mass of the compound. Common fragmentation pathways for a molecule like this compound would involve the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO), as well as cleavage of the bonds in the pentanoic acid side chain. libretexts.orgyoutube.comscienceready.com.au
Chromatographic Separations for Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for assessing the purity of this compound and for determining its enantiomeric excess, a critical parameter for chiral compounds.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantioseparation
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation of enantiomers. heraldopenaccess.us This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The development of a chiral HPLC method for this compound would involve screening various CSPs, such as those based on polysaccharides (e.g., cellulose or amylose derivatives), and optimizing the mobile phase composition to achieve baseline separation of the (S) and (R) enantiomers. chromatographyonline.com The determination of enantiomeric excess (ee) is then achieved by comparing the peak areas of the two enantiomers in the chromatogram. uma.es
Typical Chiral HPLC Method Parameters
| Parameter | Description |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD) |
| Mobile Phase | Normal Phase: Hexane/Isopropanol with an acidic modifier (e.g., trifluoroacetic acid) |
| Reversed Phase: Acetonitrile/Water or Methanol/Water with a buffer | |
| Detection | UV/Vis at a wavelength where the compound absorbs (e.g., 230 nm) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)
Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, due to the low volatility of carboxylic acids and amides, direct analysis of this compound by GC is challenging. nih.gov Therefore, derivatization is typically required to convert the analyte into a more volatile and thermally stable derivative. researchgate.netrestek.com Common derivatization strategies for carboxylic acids include esterification (e.g., formation of methyl esters using BF₃/methanol) or silylation (e.g., using reagents like BSTFA or MSTFA to form trimethylsilyl esters). restek.com
Once derivatized, the sample can be injected into the GC-MS system. The GC column separates the components of the mixture, and the mass spectrometer provides detection and structural information based on the mass-to-charge ratio and fragmentation pattern of the derivatized analyte. While GC-MS is excellent for purity analysis, the determination of enantiomeric excess would require the use of a chiral GC column.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is an unparalleled technique for the unambiguous determination of the absolute stereochemistry and the detailed three-dimensional solid-state structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, it is possible to map the electron density and thus determine the precise arrangement of atoms in the crystal lattice.
For a chiral molecule like this compound, X-ray crystallography can definitively confirm the 'S' configuration at the chiral center by determining the spatial arrangement of the benzamido, carboxyl, and propyl groups around the α-carbon. This is often achieved through the use of anomalous dispersion, where the scattering of X-rays by the atoms is sensitive to the absolute configuration.
While a specific crystal structure for this compound (also known as N-Benzoyl-L-norvaline) is not publicly available in the searched crystallographic databases, data from structurally similar compounds, such as N-benzoyl-L-alanine, can provide insights into the expected molecular conformation and packing in the solid state. The crystal structure of a tripeptide containing L-norvaline has been reported, which provides information on the conformational preferences of the norvaline residue.
Below is a representative data table summarizing the kind of crystallographic data that would be obtained from an X-ray diffraction analysis of a crystalline N-benzoyl amino acid.
| Parameter | Example Data from a Related N-benzoyl Amino Acid |
| Chemical Formula | C10H11NO3 (for N-benzoyl-L-alanine) |
| Formula Weight | 193.20 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | a = 5.5 Å, b = 10.5 Å, c = 8.0 Å, β = 105° |
| Volume | 445 ų |
| Z | 2 |
| Density (calculated) | 1.44 g/cm³ |
| Hydrogen Bonding | Intermolecular hydrogen bonds involving carboxyl and amido groups |
Note: This data is illustrative and based on typical values for related small molecule organic crystals. The actual crystallographic data for this compound would need to be determined experimentally.
Computational Chemistry and Molecular Modeling Studies of S 2 Benzamidopentanoic Acid
Conformational Analysis and Energy Minimization
Conformational analysis is a foundational computational step to identify the stable three-dimensional arrangements (conformers) of a molecule. For (S)-2-Benzamidopentanoic acid, molecular flexibility arises from several rotatable single bonds: the C-N amide bond, the N-Cα bond, the Cα-Cβ bond in the pentanoic acid chain, and the O=C-O-H dihedral of the carboxylic acid group.
Energy minimization calculations, typically performed using quantum mechanics (QM) or molecular mechanics (MM) force fields, are used to find the geometry corresponding to the lowest potential energy for each conformer. Studies on similar molecules, like mefenamic acid, demonstrate the importance of identifying these low-energy states, as they can influence the molecule's physical properties and biological activity. For carboxylic acids, the orientation of the carboxyl proton gives rise to syn and anti conformations. While the syn conformation is often more stable in the gas phase due to an intramolecular hydrogen bond, the anti state can become more favorable in aqueous solutions. nih.gov A comprehensive analysis would involve systematically rotating the key dihedral angles to map the potential energy surface and identify all low-energy minima.
Table 1: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Description | Expected Complexity |
|---|---|---|
| C6H5-C(=O)-N-CH | Rotation around the amide C-N bond | High rotational barrier due to partial double bond character. |
| C(=O)-N-CH-COOH | Rotation defining the orientation of the benzoyl group relative to the amino acid backbone. | Multiple low-energy conformers are likely. |
| N-CH-(CH2)2CH3 | Rotation of the propyl side chain. | Can adopt various staggered conformations. |
Quantum Chemical Calculations of Electronic Properties
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are essential for elucidating the electronic structure of a molecule. researchgate.netmdpi.com For this compound, these calculations can provide a wealth of information about its reactivity, stability, and spectroscopic properties.
Key electronic properties that would be calculated include:
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. semanticscholar.org A smaller gap suggests the molecule is more likely to be reactive.
Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, negative potential is expected around the carbonyl and carboxyl oxygen atoms, making them sites for electrophilic attack or hydrogen bonding. mdpi.com
Atomic Charges and Bond Orders: Methods like Natural Bond Orbital (NBO) analysis can quantify the charge on each atom and the nature of the chemical bonds (e.g., bond lengths and orders). nih.govresearchgate.net
Table 2: Hypothetical DFT-Calculated Electronic Properties for this compound
| Property | Predicted Value/Characteristic | Significance |
|---|---|---|
| HOMO Energy | ~ -7.0 eV | Region of electron donation (nucleophilicity). |
| LUMO Energy | ~ -0.5 eV | Region of electron acceptance (electrophilicity). |
| HOMO-LUMO Gap | ~ 6.5 eV | Indicates high chemical stability. semanticscholar.org |
| Dipole Moment | ~ 3.5 Debye | Moderately polar molecule. |
Molecular Dynamics Simulations for Solution-Phase Behavior
Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in a condensed phase, such as in an aqueous solution. dovepress.com An MD simulation of this compound would model its interactions with explicit solvent molecules (e.g., water) over time, providing insights that static models cannot.
The simulation process involves:
System Setup: Placing the molecule in a simulation box filled with solvent molecules.
Force Field Application: Assigning a force field (e.g., COMPASS, OPLS) to describe the forces between all atoms. nih.gov
Simulation: Solving Newton's equations of motion for every atom over a set period (nanoseconds to microseconds), at a defined temperature and pressure. mdpi.com
From the resulting trajectory, several properties can be analyzed:
Solvation Structure: The Radial Distribution Function (RDF) can be calculated to understand how water molecules arrange around different parts of the molecule, such as the hydrophobic phenyl and propyl groups versus the hydrophilic carboxyl and amide groups. mdpi.com
Conformational Dynamics: MD simulations can track the transitions between different conformers in solution, revealing the flexibility of the molecule and the lifetime of certain conformations. nih.gov
Hydrogen Bonding: The simulation can quantify the number and duration of hydrogen bonds formed between the molecule and surrounding water molecules, which is critical for understanding its solubility.
Diffusion Coefficient: This parameter, calculated from the mean square displacement (MSD) over time, describes how the molecule moves through the solvent and relates to its hydrodynamic radius. mdpi.com
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
While SAR and QSAR studies for this compound itself are not specified, extensive research on related structures like benzoylaminobenzoic acid and other benzamide (B126) derivatives provides a clear framework for how such an analysis would proceed. nih.govnih.gov QSAR modeling aims to build a mathematical relationship between a molecule's structural or physicochemical properties (descriptors) and its biological activity. mdpi.com
A typical QSAR study involves:
Dataset Collection: Assembling a series of analogous compounds with measured biological activity (e.g., IC50 values). nih.gov
Descriptor Calculation: Computing various molecular descriptors, which can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., surface area). nih.gov
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) to create an equation that correlates the descriptors with the activity. semanticscholar.org
For benzoylaminobenzoic acid derivatives acting as antibacterial agents, QSAR studies have shown that inhibitory activity is positively correlated with hydrophobicity, molar refractivity, and aromaticity. nih.gov Conversely, the presence of heteroatoms at certain positions can decrease activity. nih.gov These insights are invaluable for guiding the design of more potent analogs of this compound for a given biological target.
Table 3: Key QSAR Descriptors and Their Influence on Activity for Benzamide Derivatives
| Descriptor Type | Example Descriptor | Influence on Activity (Example from Literature nih.gov) |
|---|---|---|
| Electronic | Dipole Moment, HOMO/LUMO energies | Can influence electrostatic interactions with the target. |
| Topological | Wiener Index, Kier & Hall Indices | Relates to molecular size, shape, and branching. |
| Physicochemical | LogP (Hydrophobicity), Molar Refractivity | Increased hydrophobicity and molar refractivity often increase activity. nih.gov |
| Structural | Presence/absence of specific functional groups | Presence of -OH groups can increase activity, while some heteroatoms may decrease it. nih.gov |
Ligand-Protein Docking and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. mdpi.com This method is crucial in structure-based drug design for predicting binding modes and estimating binding affinity. nih.gov Studies on N-benzoyl amino acids and other benzamide derivatives have successfully used docking to rationalize biological activity. scielo.org.mxnih.gov
The docking process for this compound would involve:
Target Preparation: Obtaining the 3D structure of a target protein, often from the Protein Data Bank (PDB).
Ligand Preparation: Generating a low-energy 3D conformer of the molecule. nih.gov
Docking Simulation: Using software like AutoDock Vina or Glide to sample various poses of the ligand within the protein's active site. scielo.org.mx
Scoring and Analysis: Ranking the poses using a scoring function that estimates the binding free energy. The best-scoring pose is then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net
For example, docking studies of N-benzoyl amino acid derivatives against the enzyme chitinase revealed key hydrogen bonding interactions with residues like TYR218, GLU370, and ASP286 in the active site. scielo.org.mx Similar analysis for this compound would identify its key binding determinants, providing a rationale for its activity and guiding the design of analogs with improved affinity.
Table 4: Typical Output from a Molecular Docking Simulation
| Parameter | Description | Example Finding for a Benzamide Derivative nih.gov |
|---|---|---|
| Docking Score (kcal/mol) | An estimation of the binding free energy; more negative values indicate stronger binding. | A potent compound showed a docking score of -11.17 kcal/mol. |
| Predicted Ki (nM or µM) | The predicted inhibition constant, derived from the docking score. | N/A |
| Key Interactions | Specific non-covalent bonds formed between the ligand and protein residues. | Hydrogen bonds with ARG63, THR65; π-π stacking with TYR214. |
| Interacting Residues | The amino acids in the binding pocket that make contact with the ligand. | ARG63, THR65, TYR214, ARG250. |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
In silico ADME prediction is vital in the early stages of drug discovery to assess the pharmacokinetic properties of a compound and identify potential liabilities. mdpi.com These predictions help to filter out compounds that are unlikely to have good bioavailability or may have metabolic issues. biointerfaceresearch.com Web-based tools like SwissADME and various QSAR models are commonly used for these predictions. nih.gov
For this compound, a standard ADME profile would evaluate several key parameters:
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA), and the number of hydrogen bond donors and acceptors.
Lipinski's Rule of Five: A guideline to assess drug-likeness and potential for good oral absorption. The rules are: MW ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10. biointerfaceresearch.com
Water Solubility: Predicted solubility (LogS) is critical for absorption and formulation.
Pharmacokinetics: Predictions of gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with key metabolic enzymes (e.g., Cytochrome P450 isoforms) and transporters (e.g., P-glycoprotein). rsc.org
Based on its structure, this compound is expected to comply with Lipinski's rules and exhibit properties of a good drug candidate.
Table 5: Predicted ADME Profile for this compound
| Property Class | Parameter | Predicted Value | Implication |
|---|---|---|---|
| Physicochemical | Molecular Weight | 221.26 g/mol | Complies with Lipinski's rule (<500). |
| LogP (Consensus) | ~2.10 | Optimal lipophilicity for absorption. | |
| TPSA | 66.4 Ų | Good potential for cell permeability. | |
| Drug-Likeness | Lipinski's Rule | 0 violations | Likely to be orally bioavailable. biointerfaceresearch.com |
| Pharmacokinetics | GI Absorption | High | Readily absorbed from the gut. |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier. | |
| CYP Inhibition | Likely inhibitor of some isoforms (e.g., CYP2C9) | Potential for drug-drug interactions. |
| Solubility | LogS (ESOL) | ~ -2.5 | Moderately soluble in water. |
Biological and Pharmacological Investigations of S 2 Benzamidopentanoic Acid and Its Derivatives
Enzyme Inhibition Profiling and Mechanistic Studies
Enzyme inhibition is a common mechanism of action for many therapeutic drugs. Inhibitors can act reversibly or irreversibly and can be classified based on how they interact with the enzyme and substrate (e.g., competitive, non-competitive) teachmephysiology.comlibretexts.org.
Investigation of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes, including pH regulation and CO2 transport nih.gov. Inhibition of these enzymes has therapeutic applications in conditions like glaucoma, epilepsy, and altitude sickness nih.govwikipedia.orgdrugs.comyoutube.com. Compounds that inhibit CAs, such as sulfonamides, act by binding to the zinc ion in the enzyme's active site, preventing its catalytic activity nih.govnih.gov. While specific studies on the carbonic anhydrase inhibitory activity of (S)-2-Benzamidopentanoic acid are not detailed in the provided search results, the general principles of CA inhibition by related chemical structures provide a framework for potential investigation. The development of isoform-selective inhibitors is a key goal in this area to minimize side effects nih.gov.
Exploration of Other Enzyme Targets (e.g., Proteases, Kinases)
The structural motifs present in this compound and its derivatives make them candidates for inhibiting other enzyme classes, such as proteases and kinases.
Proteases: Protease inhibitors are vital in managing diseases where uncontrolled proteolysis is a factor, such as viral infections and cancer nih.govku.edu. For example, a derivative of the core structure, 5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline, and its pentapeptide analogues have been synthesized and evaluated as potent inhibitors of Angiotensin-Converting Enzyme (ACE), a key protease in blood pressure regulation nih.gov. The inhibition can be reversible or irreversible, often involving the formation of a covalent bond with a key residue in the enzyme's active site ku.edufrontiersin.org.
| Compound/Analogue | Target Enzyme | IC50 Value (nM) |
| 5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline (1) | ACE | 70 |
| Pentapeptide Analogue (14) | ACE | 7.0 |
| Pentapeptide Analogue (15) | ACE | 3.0 |
Table 1. Angiotensin-Converting Enzyme (ACE) inhibitory activity of a derivative and its analogues nih.gov. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Kinases: Kinases are critical components of cell signaling pathways, and their dysregulation is implicated in many diseases, particularly cancer. Spleen tyrosine kinase (SYK), for instance, is a non-receptor tyrosine kinase involved in inflammatory signaling nih.govnih.gov. While direct inhibition by this compound has not been reported in the provided results, other molecules have been shown to inhibit SYK through mechanisms like alkylation, highlighting a potential avenue for investigation for derivatives of this compound nih.gov.
Cellular Assays for Biological Activity
Cellular assays are essential for determining the biological effects of a compound at the cellular level, providing insights into its potential efficacy and toxicity.
Cytotoxicity and Cell Viability Studies
Cytotoxicity and cell viability assays are used to measure the number of living, healthy cells in a sample after treatment with a compound abcam.com. These assays can rely on various cellular functions, such as metabolic activity, membrane integrity, or ATP content abcam.com. Common methods include the MTT or MTS assays, which measure the metabolic activity of cells, and dye exclusion assays that use membrane-impermeable dyes to identify cells with compromised membranes abcam.comnih.gov.
Studies on novel synthetic drugs have demonstrated dose-dependent cytotoxic effects on cancer cell lines like MCF-7 (human breast adenocarcinoma) nih.gov. The potency of a compound is often expressed as the LC50 (lethal concentration 50%) or IC50 (inhibitory concentration 50%) value, which is the concentration required to kill 50% of the cells or inhibit a specific cellular process by 50%, respectively nih.govnih.gov. For a compound to be considered a good candidate for further development, it should ideally exhibit selective cytotoxicity, meaning it is more toxic to cancer cells than to normal cells nih.gov.
| Compound | Cell Line | LC50 Value (µM) | Selectivity Index (SI) |
| Piperidinyl-DES | MCF-7 (Cancer) | 19.7 ± 0.95 | >1.78 |
| Piperidinyl-DES | Normal Liver | 35.1 | |
| Pyrrolidinyl-DES | MCF-7 (Cancer) | 17.6 ± 0.4 | >2.84 |
| Pyrrolidinyl-DES | Normal Liver | >50 |
Table 2. Cytotoxicity of two novel synthetic compounds against a human breast cancer cell line (MCF-7) and normal rat liver cells. A higher Selectivity Index (SI) indicates greater selective toxicity towards cancer cells nih.gov.
Modulation of Cell Signaling Pathways
Cell signaling pathways are complex networks that transmit information from the cell surface to intracellular targets, governing fundamental cellular processes like proliferation, differentiation, and apoptosis nih.govyoutube.com. The modulation of these pathways is a key strategy in modern drug discovery khanacademy.org.
Compounds can influence signaling pathways at various levels. For instance, they can interact with cell surface receptors, inhibit intracellular kinases, or affect the function of transcription factors nih.govmdpi.com. The NF-κB and MAPK signaling pathways are two major inflammation-related pathways that are often targeted nih.gov. Some compounds may arrest the cell cycle at specific phases, such as the G0/G1 phase, thereby inhibiting cell proliferation nih.gov. The convergence of different signaling molecules, such as gasotransmitters like NO and H2S, can also create complex regulatory networks that can be targeted for therapeutic intervention nih.gov. Investigating how this compound and its derivatives affect these intricate pathways is crucial for elucidating their full pharmacological potential.
Effect on Cell Proliferation and Differentiation
Research into this compound and its derivatives has revealed significant effects on cell proliferation and differentiation, particularly in the context of cancer research. While direct studies on this compound are limited in available literature, extensive research on closely related benzamide (B126) and N-acyl amino acid derivatives provides strong evidence of their potential as antiproliferative agents.
The core structure, benzoic acid (BA), is a known scaffold for compounds with significant anticancer potential. Unregulated cell division is a primary characteristic of cancer, where abnormal or damaged cells grow and multiply uncontrollably. Organic molecules incorporating the BA moiety have been a focus of research aiming to develop more effective and personalized anticancer therapies.
Derivatives of 2-aminobenzoic acid, for instance, are noted for a wide array of biological activities, including anticancer effects. Similarly, a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides have been synthesized and evaluated for their in vitro antiproliferative activity against a panel of approximately 60 human cancer cell lines. patsnap.com These studies found that certain substitutions on the benzamido moiety resulted in compounds that caused 50% growth inhibition at micromolar and even submicromolar concentrations across various cancer types, including leukemia, lung, colon, melanoma, and ovarian cancer. patsnap.com
Furthermore, other benzamide derivatives have been investigated for their ability to overcome multidrug resistance (MDR) in cancer cells, a significant challenge in chemotherapy. One such derivative, VKNG-2, was shown to reverse MDR in colon cancer cells that overexpress the ABCG2 transporter, thereby restoring the efficacy of chemotherapeutic drugs like mitoxantrone and SN-38.
The amino acid portion of the molecule also contributes to these effects. N-benzoyl derivatives of various amino acids and their analogs have been tested in microbial antitumor screens, with many showing potent growth-inhibitory activity. patsnap.com This suggests that the combination of the benzoyl group and an amino acid scaffold is a promising strategy for developing new agents that can modulate cell proliferation.
Table 1: Antiproliferative Activity of Selected Benzamide Derivatives
| Compound Class | Key Findings | Affected Cell Lines | Mechanism of Action (if known) |
|---|---|---|---|
| 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides | Inhibited cell growth at micromolar and submicromolar concentrations. patsnap.com | Leukemia, Lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast patsnap.com | Antitubulin agent patsnap.com |
| VKNG-2 (Benzamide derivative) | Reverses multidrug resistance by inhibiting ABCG2 transporter. | Colon Cancer (S1-M1-80) | Inhibition of ABCG2 efflux pump |
| N-benzoyl amino acid analogs | Potent growth-inhibitory activity in microbial screens. patsnap.com | Microbial (as antitumor screen) patsnap.com | Not specified |
Antimicrobial Activity Assessment
The chemical scaffold of this compound, which combines a benzamide structure with an amino acid, is featured in numerous compounds investigated for antimicrobial properties. Benzamide derivatives have a well-documented history of a wide range of pharmacological effects, including significant antibacterial and antifungal activities. wikipedia.org
Antibacterial Activity: Synthetic benzamide derivatives have been tested against various bacterial strains. In one study, a series of 12 benzamide compounds were synthesized and evaluated, with some showing excellent activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. wikipedia.org For example, one compound displayed a minimum inhibitory concentration (MIC) value of 3.12 µg/mL against E. coli and 6.25 µg/mL against B. subtilis. wikipedia.org The mechanism is thought to involve penetration of the bacterial cell wall or effective binding to a bacterial receptor site. wikipedia.org
Other research has focused on modifying the benzoyl benzoic acid scaffold to create inhibitors of the bacterial RNA polymerase-sigma factor interaction. This approach yielded a compound with an MIC of 0.5 μg/mL against Staphylococcus epidermidis, an activity level comparable to the antibiotic vancomycin. koreascience.kr Furthermore, amphipathic sulfonamidobenzamides, designed to mimic marine natural products, have demonstrated potent activity against clinically relevant multi-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), with MIC values in the range of 4–16 μg/ml. patsnap.com
Antifungal Activity: Benzoic acid and its derivatives are known to possess antifungal properties and are used as preservatives in food and pharmaceuticals. nih.gov Research has explored enhancing this natural activity through chemical modification. Studies on 2-aminobenzoic acid derivatives have shown efficacy against the fungus Candida albicans, a common cause of opportunistic infections in humans. cancer.gov These compounds were found to inhibit both planktonic growth and biofilm formation, a key virulence factor. cancer.gov The mechanism appeared to involve the downregulation of genes related to hyphal growth and adhesion. cancer.gov Bioactivity-guided fractionation of plant extracts has also led to the isolation of novel benzoic acid derivatives with antifungal activity against C. albicans. nih.gov
Table 2: Antimicrobial Activity of Selected this compound Analogs
| Compound Class | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| Benzamide Derivatives | E. coli | 3.12 µg/mL | wikipedia.org |
| Benzamide Derivatives | B. subtilis | 6.25 µg/mL | wikipedia.org |
| Sulfonamidobenzamides | MRSA, VRE | 4-16 µg/mL | patsnap.com |
| Benzyl Benzoic Acid Derivative | S. epidermidis | 0.5 µg/mL | koreascience.kr |
| 2-Aminobenzoic Acid Derivatives | C. albicans | Effective growth and biofilm inhibition | cancer.gov |
| Lanceaefolic acid methyl ester | C. albicans | 100 µg/mL | nih.gov |
Anti-inflammatory and Immunomodulatory Effects
Compounds structurally related to this compound have demonstrated significant anti-inflammatory and immunomodulatory properties. The investigation of these activities often focuses on the benzamide and N-benzoyl amino acid substructures.
Benzamides as a class have been shown to possess potent anti-inflammatory capabilities. Research has indicated that their mechanism of action can involve the inhibition of the transcription factor NF-kappaB. nih.gov NF-kappaB is a critical regulator of the inflammatory response, and its inhibition can lead to a downstream reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-alpha). nih.gov For example, the N-substituted benzamides metoclopramide and 3-chloroprocainamide provided dose-dependent inhibition of lipopolysaccharide-induced TNF-alpha in animal models. nih.gov
A closely related derivative, Proglumide ((DL)-4-Benzamido-N,N-dipropylglutaramic acid), has been extensively studied for its anti-inflammatory and anti-fibrotic effects. In animal models of chronic pancreatitis and non-alcoholic steatohepatitis (NASH), Proglumide treatment was found to decrease pancreatic and hepatic fibrosis and inflammation. patsnap.compatsnap.com Specifically, it reduces the expression of inflammatory chemokines and cytokines in the liver. koreascience.kr Clinical studies in patients with NASH suggest that Proglumide exhibits anti-inflammatory and anti-fibrotic properties, leading to a decrease in liver enzymes and fibrosis scores. patsnap.com Similarly, in a Phase 1 trial for chronic pancreatitis, Proglumide therapy was associated with a decrease in C-reactive protein levels and changes in a microRNA biomarker panel that implied a reduction in pancreatic inflammation and fibrosis. nih.gov
Furthermore, studies on N-benzoyl-protected cyanomethyl esters of amino acids have confirmed their anti-inflammatory potential. Analogs derived from glycine (B1666218) and L-alanine were shown to be active inhibitors in carrageenan-induced inflammation models in rodents. wikipedia.org These compounds were also found to possess immunosuppressive activity, further highlighting their potential to modulate immune responses. wikipedia.org
Antigastrin Activity and Gastrointestinal Effects
A significant body of research has established that derivatives of this compound possess potent antigastrin activity and exert considerable effects on the gastrointestinal (GI) system. This activity is primarily mediated through the antagonism of cholecystokinin (CCK) receptors.
The prototypical compound in this class is Proglumide, which is recognized as a non-selective cholecystokinin antagonist that blocks both CCK-A and CCK-B (also known as the gastrin) receptors. wikipedia.orgpatsnap.comcancer.gov By blocking the gastrin receptor, Proglumide inhibits the action of the hormone gastrin, which is a primary stimulant of gastric acid secretion. patsnap.com This mechanism leads to reduced gastric secretions and inhibition of gastrointestinal motility. wikipedia.orgpatsnap.comcancer.gov Historically, this made Proglumide a therapeutic agent for conditions such as peptic ulcers and gastritis. patsnap.compatsnap.com
Building on the structure of Proglumide, further research has focused on developing more selective and potent derivatives. A study on new (R)-4-benzamido-5-oxopentanoic acid derivatives explored their structure-activity relationships in inhibiting gastrin- and CCK-mediated effects. nih.gov These compounds were evaluated for their ability to block pentagastrin-induced acid secretion in vivo. Chemical modifications to the parent structure led to the discovery of highly potent and selective antagonists for the gastrin receptor. nih.gov One such derivative, CR 2194, demonstrated effective inhibition of acid secretion after both intravenous and oral administration in animal models. nih.gov
The gastrointestinal effects are not limited to acid secretion. Other novel benzamide derivatives have been synthesized and evaluated for their GI prokinetic activity, demonstrating the diverse range of effects this chemical class can have on gut function. nih.gov Additionally, the metabolic fate of these compounds in the GI tract has been considered, with studies showing that N-benzoyl-L-glutamic acid can be deconjugated by colonic enzymes, which is a key factor in the design of colon-specific prodrugs. koreascience.kr However, some benzamido benzoic acid derivatives have been shown to potentially impair the healing of chronic gastric ulcers in animal models, indicating the complexity of their effects on the GI mucosa. nih.gov
Table 3: Gastrointestinal Effects of this compound Derivatives
| Compound | Mechanism of Action | Primary Gastrointestinal Effect | Therapeutic Application |
|---|---|---|---|
| Proglumide | CCK-A and CCK-B/Gastrin receptor antagonist wikipedia.orgpatsnap.com | Inhibits gastric acid secretion and GI motility wikipedia.orgcancer.gov | Treatment of peptic ulcers patsnap.compatsnap.com |
| Lorglumide | Selective CCK-A receptor antagonist nih.gov | Inhibition of CCK-mediated GI functions | Research tool |
| CR 2194 | Selective Gastrin (CCK-B) receptor antagonist nih.gov | Inhibits pentagastrin-induced acid secretion nih.gov | Potential agent for gastrin-related disorders |
Neuropharmacological Investigations
No specific information on the neuropharmacological investigations of this compound was found in the search results. Research has focused on its other biological activities.
Other Emerging Biological Applications
No specific information on other emerging biological applications of this compound was found in the search results.
Biochemical Pathways and Metabolic Fate of S 2 Benzamidopentanoic Acid
Potential Integration into Amino Acid Metabolism and Anabolic Pathways
(S)-2-Benzamidopentanoic acid is a structural analog of natural amino acids. As such, it is plausible that it could be recognized by cellular transport systems for amino acids, although likely with lower affinity than for endogenous amino acids. Once inside the cell, its direct incorporation into proteins is highly unlikely due to the bulky benzoyl group attached to the alpha-amino group, which would prevent its recognition by aminoacyl-tRNA synthetases. nih.gov
The primary route for its integration into anabolic pathways would likely occur after its breakdown into its constituent molecules: benzoic acid and (S)-2-aminopentanoic acid (L-norvaline). L-norvaline, as a non-proteinogenic amino acid, is not incorporated into proteins but can be catabolized. youtube.comnih.gov The carbon skeleton of L-norvaline could potentially be converted into intermediates that feed into anabolic pathways. For instance, its degradation can lead to propionyl-CoA, which can be converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. youtube.com This succinyl-CoA can then be a substrate for gluconeogenesis or other biosynthetic processes.
Anabolic pathways are those that require energy to synthesize larger molecules. nih.gov While this compound itself is unlikely to be a direct precursor in major anabolic pathways, its catabolism could provide building blocks for these processes.
Catabolism and Degradation Pathways
The primary catabolic pathway for this compound is expected to be the hydrolysis of the amide bond linking the benzoyl group to the amino acid. This would be a detoxification reaction, as the compound is a xenobiotic. epa.gov This hydrolysis would yield benzoic acid and (S)-2-aminopentanoic acid (L-norvaline).
Hydrolysis of the Amide Bond: This reaction is likely catalyzed by a class of enzymes known as amidohydrolases. ebi.ac.ukwikipedia.org Specific enzymes that could be involved include:
Aminoacylases: These enzymes are known to hydrolyze N-acyl-L-amino acids. wikipedia.org
Fatty Acid Amide Hydrolase (FAAH): While primarily known for its role in the degradation of endocannabinoids, FAAH has been shown to hydrolyze a range of N-acylated amino acids. wikipedia.orgelifesciences.org
Peptidase M20 domain containing 1 (PM20D1): This is another enzyme implicated in the metabolism of N-acyl amino acids. elifesciences.org
Fate of Benzoic Acid: Once released, benzoic acid is metabolized in the liver. It is first activated to its coenzyme A thioester, benzoyl-CoA, by the enzyme butyrate-CoA ligase. wikipedia.org Benzoyl-CoA is then primarily conjugated with glycine (B1666218) by glycine N-acyltransferase to form hippuric acid, which is then excreted in the urine. wikipedia.orgnih.govhmdb.ca A minor pathway can involve conjugation with glucuronic acid to form benzoyl glucuronide, especially at higher concentrations of benzoic acid. nih.govscispace.com
Fate of (S)-2-Aminopentanoic Acid (L-norvaline): L-norvaline is a non-proteinogenic amino acid and an isomer of valine. drugbank.com Its catabolism is thought to proceed via transamination, where the amino group is transferred to an α-keto acid (like α-ketoglutarate) to form glutamate (B1630785) and 2-ketopentanoate. youtube.com This reaction is catalyzed by a transaminase, potentially a branched-chain amino acid transaminase. researchgate.net 2-ketopentanoate can then undergo oxidative decarboxylation to form propionyl-CoA, which subsequently enters the TCA cycle after being converted to succinyl-CoA. youtube.com
Biotransformation Studies: Metabolite Identification and Enzymes Involved
Biotransformation of this compound would primarily involve Phase I (modification) and Phase II (conjugation) reactions common in xenobiotic metabolism. nih.govfrontiersin.org
Phase I Biotransformation: The key Phase I reaction would be the hydrolysis of the amide bond as described above, which is the primary cleavage of the molecule.
Phase II Biotransformation: The metabolites from the initial hydrolysis undergo Phase II conjugation reactions to facilitate their excretion.
Benzoic Acid: As mentioned, it is conjugated with glycine to form hippuric acid or with glucuronic acid to form benzoyl glucuronide. nih.govhmdb.cascispace.com
(S)-2-Aminopentanoic Acid: The amino group of L-norvaline could potentially undergo acetylation or other conjugation reactions, though its primary fate is likely catabolism.
The table below summarizes the potential metabolites and the enzymes involved in the biotransformation of this compound.
| Precursor Molecule | Reaction | Enzyme(s) | Metabolite |
| This compound | Amide Hydrolysis | Amidohydrolase, FAAH, PM20D1, Aminoacylase | Benzoic acid + (S)-2-Aminopentanoic acid (L-norvaline) |
| Benzoic acid | CoA Ligation | Butyrate-CoA ligase | Benzoyl-CoA |
| Benzoyl-CoA | Glycine Conjugation | Glycine N-acyltransferase | Hippuric acid |
| Benzoyl-CoA | Glucuronidation | UDP-glucuronosyltransferase | Benzoyl glucuronide |
| (S)-2-Aminopentanoic acid | Transamination | Transaminase (e.g., BCAT) | 2-Ketopentanoate |
| 2-Ketopentanoate | Oxidative Decarboxylation | Branched-chain α-keto acid dehydrogenase complex | Propionyl-CoA |
Interaction with Endogenous Metabolic Networks (e.g., Pentose Phosphate Pathway, TCA Cycle)
The interaction of this compound with central metabolic networks like the Pentose Phosphate Pathway (PPP) and the Tricarboxylic Acid (TCA) cycle is likely indirect and mediated through its catabolic products.
Interaction with the TCA Cycle: The most direct link to the TCA cycle comes from the catabolism of the L-norvaline component. creative-proteomics.com As described earlier, the breakdown of L-norvaline is expected to produce propionyl-CoA, which is then converted to succinyl-CoA. Succinyl-CoA is a key intermediate of the TCA cycle. youtube.comdroracle.aiourbiochemistry.com This means that the carbon skeleton of the amino acid portion of this compound can enter the central energy-producing pathway of the cell.
Interaction with the Pentose Phosphate Pathway (PPP): The Pentose Phosphate Pathway is a crucial metabolic route for generating NADPH and precursors for nucleotide biosynthesis. wikipedia.orgmicrobenotes.com A direct interaction of this compound with the PPP is not anticipated. However, an indirect link could exist through the requirement of NADPH for certain xenobiotic metabolizing enzymes. nih.govresearchgate.net For instance, if any oxidative metabolism of the benzoyl group were to occur (e.g., hydroxylation by cytochrome P450 enzymes), this would consume NADPH, thus stimulating flux through the PPP to regenerate the NADPH pool. The PPP is a major source of NADPH for reductive biosynthesis and for protection against oxidative stress. researchgate.netnih.gov
Impact on Oxidative Stress Pathways
The introduction of a xenobiotic compound can disrupt the normal redox balance of the cell, leading to oxidative stress. cabidigitallibrary.org This can occur through several potential mechanisms related to the metabolism of this compound.
Metabolic Activation: Although the primary metabolites, benzoic acid and L-norvaline, are generally considered to have low toxicity, the metabolic activation of benzoic acid to benzoyl-CoA could potentially lead to the depletion of coenzyme A pools, which might have downstream effects on mitochondrial function and could contribute to oxidative stress. researchgate.net
Enzyme Inhibition: L-norvaline has been reported to be an inhibitor of the enzyme arginase. youtube.com Arginase is involved in the urea (B33335) cycle and also competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. Inhibition of arginase could lead to increased production of nitric oxide (NO). While NO has important physiological roles, excessive levels can lead to the formation of reactive nitrogen species (RNS) like peroxynitrite, which is a potent oxidizing agent and can cause significant cellular damage.
Mitochondrial Dysfunction: Some studies have raised concerns that L-norvaline may have the potential to cause damage to brain cells and that it might affect the machinery of the cell that generates energy. news-medical.net Disruption of mitochondrial function is a major source of reactive oxygen species (ROS) and a key factor in oxidative stress.
The cellular response to such oxidative stress would involve the upregulation of antioxidant defense systems. nih.gov This includes enzymes like superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase, as well as an increased demand for reduced glutathione (GSH), which in turn would further stimulate the Pentose Phosphate Pathway to produce more NADPH.
Applications in Chemical Biology and Drug Discovery
Utilization as a Chiral Building Block in Complex Organic Synthesis
The precise three-dimensional arrangement of atoms in a molecule is critical for its biological function. Chiral building blocks are enantiomerically pure compounds used as starting materials in organic synthesis to construct complex, stereochemically defined molecules, particularly for pharmaceuticals and natural products. (S)-2-Benzamidopentanoic acid serves as a valuable chiral synthon due to the inherent stereochemistry of the L-norvaline backbone from which it is derived.
The synthesis of N-benzoyl amino acids and their corresponding esters is a well-established chemical transformation. Typically, these compounds are prepared through the acylation of the amino group of the parent amino acid or its ester derivative. Common synthetic routes include reaction with benzoic anhydride (B1165640) or coupling reactions between a benzoic acid derivative and the amino acid methyl ester using a peptide coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC). scielo.org.mxscielo.org.mx The presence of the benzoyl group provides steric bulk and alters the electronic properties of the amino acid, influencing its reactivity in subsequent synthetic steps. The carboxylic acid and the amide functionalities offer multiple reactive handles for elaboration into more complex molecular architectures. This strategic positioning of functional groups, combined with the fixed stereocenter, allows chemists to introduce chirality into a target molecule with a high degree of control, which is a fundamental requirement in modern asymmetric synthesis. nih.govnih.gov
Development of Chemical Probes for Biological Research
Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific protein or pathway. The benzamide (B126) scaffold, a core feature of this compound, has been successfully utilized in the design of potent and selective chemical probes.
A notable example is the development of photoreactive benzamide probes for Class I histone deacetylases (HDACs), which are important therapeutic targets in cancer and neurological diseases. nih.gov In these studies, benzamide-containing molecules were modified to incorporate photoaffinity labeling groups (e.g., aryl and alkyl azides) and reporter tags (e.g., biotin). These probes were designed to bind to the active site of HDACs and, upon photoactivation, form a covalent bond with the enzyme. This allows for the identification and characterization of the target protein and its binding site. nih.gov
The research demonstrated that synthetic benzamide-based probes could achieve nanomolar potency and high selectivity for specific HDAC isoforms. The inhibitory activities of these probes were shown to be time-dependent, a characteristic that can be advantageous for biological studies. nih.gov The cell permeability of these probes was also confirmed, indicating their ability to reach nuclear targets within living cells. nih.gov This work highlights a clear strategy for how the this compound scaffold could be rationally modified—by introducing photoreactive and reporter moieties—to generate novel chemical probes for investigating the function and interactions of target proteins in complex biological environments. nih.govrsc.org
Table 1: Inhibitory Activity of Representative Benzamide-Based HDAC Probes This table is based on data for structurally related benzamide probes, illustrating the potential of the chemical class.
| Probe Compound | Target | IC₅₀ (nM) | Selectivity Profile | Reference |
|---|---|---|---|---|
| Probe 1b | HDAC1 | 70 | ~100-fold vs HDAC3 | nih.gov |
| Probe 1b | HDAC2 | 110 | ~1000-fold vs HDAC8 | nih.gov |
| Probe 2c | HDAC1 | 220 | Selective for HDAC1/2 | nih.gov |
| Probe 2c | HDAC2 | 340 | Selective for HDAC1/2 | nih.gov |
Rational Design of Lead Compounds for Therapeutic Development
Rational drug design involves creating new medications based on a detailed understanding of the biological target's structure and function. The N-benzoyl amino acid scaffold is an attractive starting point for designing new therapeutic agents. Amino acid derivatives are often incorporated into bioactive compounds to enhance biocompatibility and reduce toxicity. scielo.org.mx
One prominent example of this approach is the design of N-benzoyl amino acid analogues as inhibitors of human DNA Methyltransferases (DNMTs), which are key epigenetic regulators and promising targets for cancer therapy. nih.gov In a structure-based drug design campaign, a series of N-benzoyl amino acid derivatives were synthesized and evaluated for their ability to inhibit DNA methylation. This study identified several compounds, particularly L-glutamic acid derivatives, that showed significant inhibitory activity in the micromolar range against DNMT1 and DNMT3A. nih.gov The research established preliminary structure-activity relationships (SAR), demonstrating how modifications to the amino acid side chain and the benzoyl group influence inhibitory potency. nih.gov
Furthermore, the general benzamide structure is prevalent in many approved drugs, and SAR studies of various benzamide series have been conducted to optimize properties like analgesic activity. nih.gov These studies often reveal that physicochemical properties, such as the octanol-water partition coefficient, are critical for biological potency. nih.gov The defined structure of this compound, with its distinct hydrophobic (benzoyl and propyl groups) and hydrophilic (carboxylic acid) regions, provides a well-defined template for systematic modification in lead optimization campaigns.
Use in Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) is a strategy for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) that bind weakly to a biological target. nih.govnih.gov These initial fragment hits are then optimized and grown or linked together to produce a higher-affinity lead compound. biocompare.com
With a molecular weight of approximately 221 g/mol , this compound fits the general profile of a molecular fragment. Its structure contains several key features that are valuable in FBDD:
A Benzamide Group: A common motif in medicinal chemistry that can form key hydrogen bond interactions with protein targets.
A Carboxylic Acid: A versatile functional group that can act as a hydrogen bond donor/acceptor or engage in ionic interactions.
A Chiral Center and Alkyl Chain: Provides a three-dimensional structure and a lipophilic region that can be explored for binding in hydrophobic pockets.
The benzoylpiperidine unit, which shares the benzoyl moiety, has been described as a privileged structure in medicinal chemistry, underscoring the utility of this fragment in drug design. nih.gov In a typical FBDD campaign, a library of fragments would be screened against a target protein using biophysical methods like Nuclear Magnetic Resonance (NMR) or Surface Plasmon Resonance (SPR). drugdiscoverychemistry.com If this compound were identified as a hit, its binding mode would be determined, often by X-ray crystallography. This structural information would then guide the "fragment growing" process, where chemists synthetically elaborate the structure—for instance, by extending the propyl chain or modifying the phenyl ring—to achieve more extensive and potent interactions with the target protein. frontiersin.orgyoutube.com
Role in Natural Product Synthesis and Modification
Natural products are a rich source of complex and biologically active molecules that have inspired the development of numerous drugs. The total synthesis of these complex molecules is a significant challenge in organic chemistry that often relies on the strategic use of chiral building blocks to install stereocenters correctly. beilstein-journals.orgrsc.org
While specific examples of this compound being directly incorporated into a published total synthesis of a natural product are not prominent, the utility of N-acylated amino acids as chiral synthons is a fundamental strategy. These protected amino acid units can be used to introduce specific stereochemistry and serve as a scaffold for building larger, more complex portions of a natural product target. The N-benzoyl group can serve as a protecting group that influences the stereochemical outcome of nearby reactions before being removed or modified in a later step of the synthesis. This approach allows for the controlled, stepwise construction of the intricate architectures commonly found in natural alkaloids and other bioactive compounds. beilstein-journals.org
Development of Radiotracers and Imaging Agents
Radiotracers are molecules containing a radioactive isotope that are used in medical imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These imaging agents allow for the non-invasive visualization and quantification of biological processes in vivo. nih.gov
The development of a radiotracer from a small molecule like this compound involves replacing one of its atoms with a radionuclide, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C), without significantly altering its biological activity. nih.govmdpi.com A common strategy for ¹⁸F-labeling is to synthesize a precursor molecule that can undergo a rapid nucleophilic substitution reaction with [¹⁸F]fluoride.
For this compound, a plausible radiolabeling strategy would involve preparing a precursor where the phenyl ring of the benzoyl group is substituted with a suitable leaving group, such as a nitro or trimethylammonium group. This precursor would then be reacted with [¹⁸F]fluoride to yield the desired ¹⁸F-labeled tracer. mdpi.com This approach has been successfully applied to a variety of small molecules for PET imaging. The resulting radiotracer could then be used to study the pharmacokinetics—absorption, distribution, metabolism, and excretion—of the parent molecule or to visualize a specific biological target it interacts with in the body. nih.gov
Future Research Directions and Translational Perspectives
Exploration of Novel Therapeutic Indications
Currently, specific therapeutic indications for (S)-2-Benzamidopentanoic acid are not extensively documented in publicly available scientific literature. The foundational step in realizing its therapeutic value is the comprehensive screening against a wide array of biological targets to uncover novel pharmacological activities. Benzoic acid derivatives, as a class, have been investigated for various medicinal properties, including antimicrobial and hypolipidemic effects. For instance, a different synthesized benzoic acid derivative, (+)-(S)-p-[1-(p-tert-butylphenyl)-2-oxo-4-pyrrolidinyl]methoxybenzoic acid (S-2E), has demonstrated the ability to inhibit the biosynthesis of both sterol and fatty acids, suggesting potential applications in treating familial hypercholesterolemia and mixed hyperlipidemia. nih.gov Future research on this compound should therefore involve broad-based biological screening to identify its mechanism of action and potential disease targets.
Advanced Structural Biology Studies of Ligand-Target Complexes
A deep understanding of how a ligand interacts with its biological target at an atomic level is fundamental to modern drug development. Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) are pivotal in this regard. nih.govnih.govresearchgate.net There are currently no publicly available crystal structures of this compound complexed with a biological target. Future structural biology studies will be essential to visualize the precise binding mode, identify key molecular interactions, and understand the conformational changes that occur upon binding. This information is invaluable for structure-based drug design, enabling the rational optimization of the compound's potency, selectivity, and pharmacokinetic properties.
Integration with Artificial Intelligence and Machine Learning in Drug Design
Screen vast virtual libraries of its derivatives to predict their binding affinity for various targets.
Generate novel molecular structures with improved efficacy and safety profiles.
Predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to guide lead optimization.
The integration of AI and ML offers the potential to significantly reduce the time and cost associated with the preclinical development of derivatives of this compound. nih.govresearchgate.net
Development of High-Throughput Screening Assays for Derivatives
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of large numbers of compounds to identify "hits" with desired biological activity. ufl.eduufl.edu The development of robust and reliable HTS assays is a critical step in exploring the therapeutic potential of derivatives of this compound. These assays could be cell-based or biochemical and should be designed to be sensitive, specific, and scalable. The data generated from HTS campaigns can inform structure-activity relationships (SAR) and guide the synthetic chemistry efforts toward more potent and selective compounds.
Pre-Clinical and Clinical Potential of Lead Compounds
Once promising lead compounds derived from this compound are identified through screening and initial optimization, their therapeutic potential must be rigorously evaluated in preclinical models. This involves assessing their efficacy in relevant animal models of disease, as well as their safety and pharmacokinetic profiles. For example, preclinical studies in rats for the benzoic acid derivative S-2E demonstrated its ability to lower blood cholesterol and triglyceride levels. nih.gov Should preclinical studies yield positive results, the most promising candidates could then advance to clinical trials in humans to determine their safety and efficacy in a clinical setting.
Q & A
How can reaction conditions be optimized for synthesizing (S)-2-Benzamidopentanoic acid with high enantiomeric purity?
Answer:
The synthesis of this compound typically involves coupling benzoyl chloride with an L-configuration amino acid precursor. Key steps include:
- Coupling Reagent Selection : Use carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl group, minimizing racemization .
- Solvent Choice : Polar aprotic solvents (e.g., chloroform or DMF) stabilize intermediates and enhance reaction efficiency .
- Temperature Control : Maintain temperatures below 0°C during coupling to suppress side reactions and preserve stereochemistry .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves enantiomeric purity (>99% ee confirmed via chiral HPLC) .
What analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
Answer:
A multi-technique approach is critical:
- NMR Spectroscopy : H and C NMR verify the benzamido group (δ ~7.8 ppm for aromatic protons) and α-carbon stereochemistry. DEPT-135 distinguishes primary/secondary carbons .
- HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves impurities. Mass spectrometry (ESI+) confirms molecular weight (calc. 235.27 g/mol) .
- Melting Point Analysis : A sharp mp range (e.g., 192–196°C) indicates purity; deviations >2°C suggest contamination .
- Optical Rotation : Compare [α] values with literature to validate enantiopurity (e.g., +15.3° in methanol) .
How can researchers resolve contradictions in reported synthetic yields or by-product profiles for this compound?
Answer:
Discrepancies often arise from:
- Reagent Purity : Trace moisture in solvents or amines (e.g., triethylamine) can hydrolyze intermediates, reducing yields. Use anhydrous conditions and molecular sieves .
- Protection Strategies : Competing acylation at other amino groups (e.g., ε-amine in lysine analogs) may occur. Orthogonal protecting groups (e.g., Fmoc for amines) mitigate this .
- By-Product Analysis : LC-MS or H NMR identifies side products (e.g., N-benzoylated isomers). Adjust pH during workup (e.g., acetic acid quenching) to suppress undesired pathways .
What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Hazard Mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation of fine powders via fume hoods .
- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .
- Storage : Store at –20°C in airtight containers to prevent hygroscopic degradation .
How does the stereochemistry of this compound influence its biological or catalytic applications?
Answer:
The (S)-configuration is critical for:
- Enzyme Binding : Chiral recognition in proteases or acyltransferases depends on the α-carbon configuration. For example, L-specific enzymes may hydrolyze the (S)-enantiomer selectively .
- Catalytic Activity : In asymmetric catalysis, the benzamido group’s spatial arrangement affects transition-state stabilization. Computational modeling (DFT) can predict steric/electronic interactions .
What methodologies validate the enantiomeric excess (ee) of this compound post-synthesis?
Answer:
- Chiral Derivatization : React with Marfey’s reagent (FDAA) and analyze via HPLC to separate diastereomers .
- Circular Dichroism (CD) : Compare CD spectra with a racemic mixture; distinct Cotton effects confirm ee .
- NMR with Chiral Shift Reagents : Europium(III) complexes induce split signals for enantiomers in H NMR .
How can researchers troubleshoot low yields in large-scale syntheses of this compound?
Answer:
Scale-up challenges include:
- Mass Transfer Limitations : Use high-shear mixing to improve reagent dispersion in viscous solvents .
- Exothermic Reactions : Gradual reagent addition and cooling (e.g., ice baths) prevent thermal degradation .
- By-Product Accumulation : In-line FTIR monitors reaction progress; optimize stoichiometry (e.g., 1.2:1 benzoyl chloride:amino acid) to drive completion .
What computational tools predict the physicochemical properties of this compound?
Answer:
- LogP Calculation : Use ChemAxon or ACD/Labs to estimate hydrophobicity (LogP ~1.2) for solubility optimization .
- pKa Prediction : SPARC or MarvinSuite predicts carboxylic acid (pKa ~2.5) and amide (pKa ~−0.3) ionization states .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., protein-ligand docking in AutoDock Vina) .
How do structural analogs of this compound affect SAR studies in peptide mimetics?
Answer:
Modifications alter bioactivity:
- Benzamido Substituents : Electron-withdrawing groups (e.g., nitro) enhance hydrogen bonding in enzyme active sites .
- Backbone Flexibility : Replacing pentanoic acid with cyclopropane rings restricts conformation, probing steric effects .
What strategies ensure reproducibility in synthesizing this compound derivatives?
Answer:
- Standardized Protocols : Document reaction parameters (e.g., stirring rate, inert gas flow) to minimize batch variability .
- Quality Control : Mandate ≥95% purity (HPLC) and NMR validation for intermediates .
- Open-Source Data : Share synthetic details via platforms like Zenodo or ChemRxiv for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
